molecular formula C17H16O2 B1583371 1,3-Dibenzoylpropane CAS No. 6263-83-8

1,3-Dibenzoylpropane

Cat. No.: B1583371
CAS No.: 6263-83-8
M. Wt: 252.31 g/mol
InChI Key: YOLLTWVIOASMFW-UHFFFAOYSA-N
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Description

1,3-Dibenzoylpropane, also known as 1,5-diphenyl-1,5-pentanedione, is an organic compound with the molecular formula C17H16O2. It is a 1,3-diaroylpropane and is characterized by the presence of two benzoyl groups attached to a propane backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibenzoylpropane can be synthesized through the selective aldol reaction of dibenzoylmethanes with formaldehyde in methanol, catalyzed by hydroxocobalt (III) Schiff base complexes . Another method involves the reaction of this compound with sodium hydroxide and iodine in methanol, followed by filtration and purification .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzoylpropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dibenzoylpropane has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibenzoylpropane: Similar structure but with benzoyl groups attached to adjacent carbon atoms.

    1,4-Dibenzoylbutane: Contains an additional methylene group in the backbone.

    1,5-Diphenyl-1,5-pentanedione: Another name for 1,3-dibenzoylpropane

Uniqueness

This compound is unique due to its specific arrangement of benzoyl groups on the propane backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical reactions and applications .

Properties

IUPAC Name

1,5-diphenylpentane-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c18-16(14-8-3-1-4-9-14)12-7-13-17(19)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLLTWVIOASMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064180
Record name 1,5-Pentanedione, 1,5-diphenyl-
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Molecular Weight

252.31 g/mol
Source PubChem
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CAS No.

6263-83-8
Record name 1,5-Diphenyl-1,5-pentanedione
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Record name 1,3-Dibenzoylpropane
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Record name 1,3-Dibenzoylpropane
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Record name 1,5-Pentanedione, 1,5-diphenyl-
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Record name 1,3-Dibenzoylpropane
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Record name 1,3-DIBENZOYLPROPANE
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Synthesis routes and methods I

Procedure details

A solution of glutaryl chloride (10 mmol, 1.3 mL) dissolved in anhydrous dichloromethane (20 mL) is introduced into a 100 mL two-necked round-bottomed flask under an inert atmosphere. Aluminum chloride (30 mmol, 4.00 g) is added to the mixture, which immediately turns orange-yellow. A solution of benzene (20 mmol, 1.8 mL) dissolved in anhydrous dichloromethane (10 mL) is added dropwise at room temperature. The solution becomes bright red. The mixture is then refluxed for 24 hours, and turns brown-black. The mixture is then cooled to room temperature and poured into a crystallizing basin containing 20 mL of 10% acidified water, with stirring. A black solid forms, and is filtered off on a Büchner funnel. The yellow organic phase is then extracted with ethyl acetate, dried over MgSO4, filtered, concentrated on a rotary evaporator and recrystallized from 20 mL of methanol. The product obtained is a white solid in a mass of 680 mg. The reaction yield is 27%.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Glutaryl chloride (28.2 g; 0.167 mole) was slowly added to a mixture of anhydrous aluminum trichloride (50 g; 0.375 mole) and 250 ml benzene. The mixture was stirred vigorously in an ice/water bath. After completion of the addition, the ice/water bath was removed and stirring was continued for two hours. The solution obtained was slowly poured into a mixture of 200 g crushed ice and 40 ml concentrated aqueous hydrochloric acid. The resulting product was recovered by extraction and crystallization to produce 1,5-diphenyl-1,5-pentanedione.
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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